molecular formula C10H18N4 B13897582 N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B13897582
M. Wt: 194.28 g/mol
InChI Key: QBKUAHGJUJLUPK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine oxide, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions and other reactive species, thereby inhibiting corrosion processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H18N4/c1-8-7-9(2)13-10(12-8)11-5-6-14(3)4/h7H,5-6H2,1-4H3,(H,11,12,13)

InChI Key

QBKUAHGJUJLUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCN(C)C)C

Origin of Product

United States

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